molecular formula C12H23BrO2 B8412884 Ethyl 6-bromo-2,2-diethylhexanate

Ethyl 6-bromo-2,2-diethylhexanate

Cat. No.: B8412884
M. Wt: 279.21 g/mol
InChI Key: MVYKRGPWUCIFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2,2-diethylhexanate is a brominated ester compound intended for research and development purposes. As a specialty organic building block, its structure features a bromine atom at the terminal carbon, making it a potential alkylating agent, and an ethyl ester group, which can serve as a protected carboxylic acid. These functional groups suggest its utility in various synthetic transformations, such as nucleophilic substitutions, homologations, and as a precursor for more complex molecules. Researchers can employ this compound in the synthesis of potential pharmaceuticals, agrochemicals, and other fine chemicals. The specific applications and mechanism of action for this compound are areas for ongoing scientific investigation. For detailed safety and handling information, please refer to the corresponding Material Safety Data Sheet (MSDS). This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact our technical support team for specific inquiries regarding this compound's properties and potential applications in their work.

Properties

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 6-bromo-2,2-diethylhexanoate

InChI

InChI=1S/C12H23BrO2/c1-4-12(5-2,9-7-8-10-13)11(14)15-6-3/h4-10H2,1-3H3

InChI Key

MVYKRGPWUCIFKO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCBr)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 6-bromo-2,2-dimethylhexanoate C₁₀H₁₉BrO₂ 251.16 Aliphatic ester; bromine at C6; dimethyl groups at C2; used in intermediates
Ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate C₁₂H₁₃BrN₂O₂ 297.15 Heterocyclic core; bromine at C6; antituberculosis applications
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate C₁₅H₁₉BrO₃ 327.21 Aromatic ketone; brominated phenyl group; high boiling point (410.5°C)
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀Br₂O₄ 354.00 Aromatic ester; dihydroxy and dibromo substituents; antimicrobial potential

Key Observations :

  • Aliphatic vs. Aromatic Esters: Aliphatic bromoesters (e.g., ethyl 6-bromo-2,2-dimethylhexanoate) generally exhibit lower boiling points and higher volatility compared to aromatic derivatives (e.g., ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate), which have stronger intermolecular forces due to π-π stacking .
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Diethyl groups at C2 may sterically hinder reactions compared to dimethyl analogs .

Key Observations :

  • Purification: Aliphatic bromoesters (e.g., ethyl 6-bromo-2,2-dimethylhexanoate) are often purified via crystallization or distillation, while aromatic derivatives require chromatography due to complex substituents .
  • Bromination Strategies : Direct bromination of aliphatic chains is less common than aromatic bromination, which typically uses Br₂ or N-bromosuccinimide (NBS) .

Key Observations :

  • Aliphatic vs. Aromatic Bioactivity : Aromatic bromoesters (e.g., ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate) show stronger antimicrobial activity due to planar structures enabling DNA intercalation, whereas aliphatic derivatives are more commonly used as synthetic intermediates .
  • Diethyl vs.

Preparation Methods

Adaptation of Continuous Flow Reactor Technology

A patent detailing the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (CN111675614A) provides a foundational framework for this approach. The method employs a continuous flow reactor to sequentially mix ethyl isobutyrate with 1,5-dibromopentane in the presence of an organic base (e.g., lithium diisopropylamide, LDA). Key steps include:

  • Precooling : Ethyl isobutyrate and the base are cooled to −30–10°C to stabilize reactive intermediates.

  • Mixing and Reaction : The cooled streams merge in a continuous flow mixer, generating an enolate intermediate, which reacts with 1,5-dibromopentane to form the brominated ester.

  • Quenching and Isolation : The product is quenched with acidic solutions (e.g., HCl) and purified via distillation.

For ethyl 6-bromo-2,2-diethylhexanoate , this method can be adapted by:

  • Replacing ethyl isobutyrate with ethyl 2,2-diethylbutanoate to introduce the diethyl groups.

  • Substituting 1,5-dibromopentane with 1,4-dibromobutane to shorten the carbon chain, ensuring bromine incorporation at C6.

  • Optimizing flow rates (1 mL/min–2 L/min) and reaction times (60–300 s) to enhance mono-substitution selectivity.

Table 1: Continuous Flow Parameters for Target Compound

ParameterValue Range
Temperature−30–10°C
Flow Rate (Metering Pump)1 mL/min–2 L/min
Reaction Time60–300 s
BaseLDA or related alkali

Grignard Reagent-Mediated Synthesis

Enolate Formation and Alkylation

Grignard reactions offer a versatile pathway for constructing branched esters. A problem set from Michigan State University highlights the use of Mg in ether to generate organomagnesium intermediates. For the target compound:

  • Enolate Generation : Ethyl 2,2-diethylhexanoate is treated with a strong base (e.g., LDA) in THF at −78°C to form a stabilized enolate.

  • Alkylation : The enolate reacts with 6-bromohexyl bromide in a nucleophilic substitution (SN2) to install the bromine atom at C6.

  • Acid Workup : The reaction is quenched with dilute HCl, followed by extraction and distillation.

Challenges and Solutions

  • Regioselectivity : Competing alkylation at other positions is mitigated by steric hindrance from the diethyl groups.

  • Byproduct Formation : Excess alkylating agent and low temperatures (−78°C) minimize disubstitution.

Bromination of Preformed Esters

Radical Bromination

Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) can introduce bromine at the terminal carbon (C6) of ethyl 2,2-diethylhexanoate. However, this method suffers from poor selectivity due to the stability of secondary radicals.

Electrophilic Bromination

Electrophilic bromination with Br₂ in glacial acetic acid targets the least substituted carbon. For example, bromination of ethyl 2,2-diethylhex-5-enoate followed by hydrogenation yields the saturated bromoester.

Table 2: Bromination Methods Comparison

MethodSelectivityYield
Radical (NBS/AIBN)Low40–50%
Electrophilic (Br₂/HOAc)Moderate60–70%

Multi-Step Synthesis from Carboxylic Acids

Acid to Ester Conversion

  • Synthesis of 6-Bromo-2,2-diethylhexanoic Acid :

    • A Grignard reagent (2,2-diethylbutylmagnesium bromide) reacts with CO₂ to form the carboxylic acid.

    • Bromination at C6 via HBr/H₂O₂ under UV light.

  • Esterification : The acid is refluxed with ethanol and H₂SO₄ to yield the ester.

Yield Optimization

  • Dean-Stark Trap : Removes water to shift equilibrium toward ester formation.

  • Catalytic Sulfuric Acid : Accelerates reaction kinetics.

Industrial-Scale Considerations

Environmental Impact

  • Solvent Recovery : Continuous systems enable efficient recycling of organic solvents (e.g., THF).

  • Waste Minimization : Precise stoichiometry reduces excess reagent disposal .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Ethyl 6-bromo-2,2-diethylhexanate, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves bromination of a hexanoate precursor under controlled conditions. Key parameters include solvent choice (e.g., ethyl acetate or dichloromethane for polarity control), temperature (60–80°C to balance reaction rate and side-product formation), and stoichiometric ratios of brominating agents. Column chromatography is recommended for purification to isolate the product from unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and bromine positions. Infrared (IR) spectroscopy identifies functional groups like C=O (ester) and C-Br stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

  • Methodological Answer : The bromine at the 6-position acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 2,2-diethyl groups may slow substitution kinetics, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures to enhance reactivity. Comparative studies with non-brominated analogs show significantly lower substitution rates .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to the labile C-Br bond. Storage under inert gas (argon) at –20°C in amber vials is advised. Periodic NMR analysis is recommended to monitor degradation, particularly hydrolysis of the ester group or bromide loss .

Advanced Research Questions

Q. How can contradictory reactivity data in halogenated esters be resolved during synthetic optimization?

  • Methodological Answer : Discrepancies often arise from steric effects or competing reaction pathways. For example, competing elimination vs. substitution can be minimized by adjusting base strength (e.g., using K₂CO₃ instead of NaOH). Kinetic studies via in situ IR or GC-MS monitoring help identify dominant pathways under varying conditions .

Q. What mechanistic insights explain the role of the diethyl groups in modulating reactivity?

  • Methodological Answer : The 2,2-diethyl groups create steric bulk, reducing accessibility to the ester carbonyl and bromine. Computational studies (DFT) reveal increased activation energy for nucleophilic attacks. Experimental validation via Hammett plots or kinetic isotope effects can further elucidate electronic vs. steric contributions .

Q. How does this compound perform in coordination chemistry applications?

  • Methodological Answer : The bromine and ester moieties enable ligand design for metal complexes. For example, bromine can be replaced with a pyridyl group via cross-coupling to generate bipyridine ligands. Stability of resultant complexes is assessed via cyclic voltammetry and UV-vis spectroscopy, with comparisons to analogous ligands lacking diethyl groups .

Q. What challenges arise during derivatization of this compound for bioactive molecule synthesis?

  • Methodological Answer : Functionalization of the ester group without cleaving the C-Br bond requires selective reagents (e.g., Grignard reagents at low temperatures). Challenges include competing hydrolysis; using anhydrous conditions and molecular sieves mitigates this. Post-derivatization purification via preparative HPLC ensures isolation of target molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.